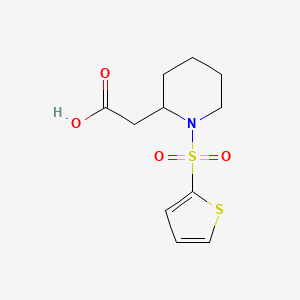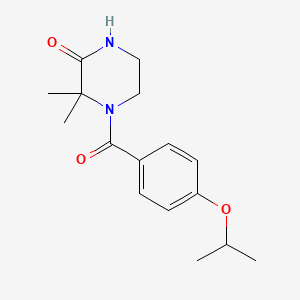
4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Isopropoxybenzoic acid” is a chemical compound with the empirical formula C12H15NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Isopropoxybenzoic acid” is represented by the SMILES stringO=C(NCC(O)=O)C(C=C1)=CC=C1OC(C)C . The InChI key for this compound is YDKJMFDJOJQCSO-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Isopropoxybenzoic acid” are not fully detailed in the sources I found .科学的研究の応用
X-ray, NMR, and DFT Studies
The chemical compound 1,4-dimethylpiperazine mono-betaine, structurally related to 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one, has been extensively studied using X-ray diffraction, NMR, and DFT approaches. These studies reveal intricate molecular interactions, including hydrogen bonding and chair conformations of the piperazine ring, offering insights into molecular design and crystal engineering (Dega-Szafran, Katrusiak, & Szafran, 2006).
Synthesis and Potential Antihypertensive Activity
Compounds structurally related to this compound, such as 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives, have been synthesized and evaluated for their potential as alpha-adrenoceptor antagonists, with implications in antihypertensive activity research (Bordner, Campbell, Palmer, & Tute, 1988).
Cocrystallization Studies
Research involving cocrystallization of N-donor type compounds with acids, including those structurally similar to this compound, provides insights into the formation of complex molecular architectures. These studies are crucial for understanding crystal engineering and host-guest chemistry (Wang, Xu, Xue, Lu, Chen, & Tao, 2011).
Antioxidant Activity and Physicochemical Properties
Research on novel derivatives of piperazine, like this compound, involves evaluating their antioxidant activities and determining their physicochemical properties. This is essential for developing potential therapeutic agents (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Synthesis and Antibacterial Agents Study
Compounds related to this compound have been synthesized and studied for their potential as antibacterial agents. This research is pivotal in addressing growing concerns over antibiotic resistance (Khalil, Berghot, & Gouda, 2010).
Novel Synthesis Techniques
Advanced synthesis techniques for 2,5-Diketopiperazine derivatives, akin to this compound, demonstrate innovative approaches in organic chemistry. These techniques are crucial for the development of new pharmaceutical compounds (Ji, Yi, & Cai, 2014).
Diketopiperazine Derivatives from Marine-Derived Actinomycete
The isolation of diketopiperazine derivatives from marine-derived actinomycetes, similar in structure to this compound, opens new avenues in the search for novel bioactive compounds with potential pharmaceutical applications (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Safety and Hazards
特性
IUPAC Name |
3,3-dimethyl-4-(4-propan-2-yloxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)21-13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYACZRVZLHFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
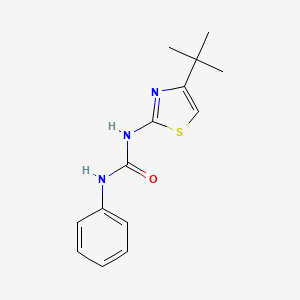
![5-(cyclopentylsulfanyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)

![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
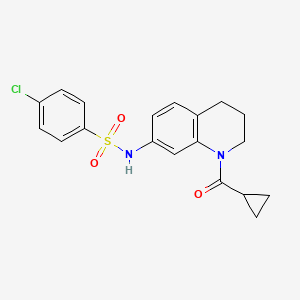
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)
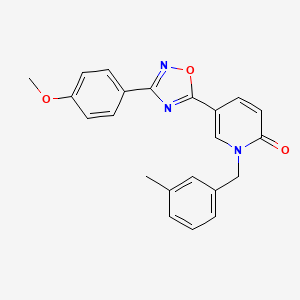
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)
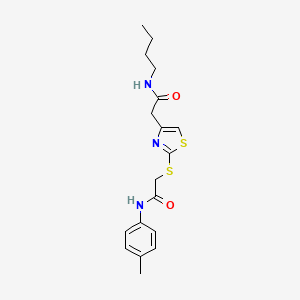
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)
